1-(4-Fluorobenzoyl)-4,4'-bipiperidine
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Overview
Description
1-(4-Fluorobenzoyl)-4,4’-bipiperidine is an organic compound that features a piperidine ring substituted with a 4-fluorobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzoyl group imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-4,4’-bipiperidine typically involves the acylation of piperidine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to reflux
- Reaction time: 4-6 hours
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts, such as aluminum chloride, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-4,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Ammonia or thiol in ethanol, room temperature.
Major Products:
Oxidation: 4-Fluorobenzoic acid
Reduction: 4-Fluorobenzyl alcohol
Substitution: 4-Aminobenzoyl-piperidine
Scientific Research Applications
1-(4-Fluorobenzoyl)-4,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-(4-Chlorobenzoyl)-4,4’-bipiperidine
- 1-(4-Methoxybenzoyl)-4,4’-bipiperidine
- 1-(4-Bromobenzoyl)-4,4’-bipiperidine
Comparison: 1-(4-Fluorobenzoyl)-4,4’-bipiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its analogs with different substituents (chlorine, methoxy, bromine), the fluorine atom enhances the compound’s lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
IUPAC Name |
(4-fluorophenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-3-1-15(2-4-16)17(21)20-11-7-14(8-12-20)13-5-9-19-10-6-13/h1-4,13-14,19H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFWXIGEPYHVNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406504 |
Source
|
Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-15-6 |
Source
|
Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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